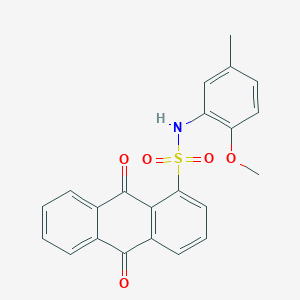![molecular formula C25H26N2O3S3 B280759 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BAY 11-7082 and is a potent inhibitor of nuclear factor-kappaB (NF-κB) activation.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BAY 11-7082 has been used in studies investigating the role of NF-κB in various diseases, including cancer, inflammatory disorders, and viral infections. It has also been used as a tool in chemical biology to study the function of NF-κB and its downstream signaling pathways.
Mecanismo De Acción
BAY 11-7082 inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell proliferation, and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various cell types. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the growth and invasion of cancer cells. Additionally, BAY 11-7082 has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the function of NF-κB in various biological processes. Its high potency and selectivity make it suitable for use in both in vitro and in vivo experiments. However, BAY 11-7082 has been shown to have some off-target effects, including the inhibition of other signaling pathways, such as the JAK/STAT pathway. Therefore, caution should be exercised when interpreting the results of experiments using BAY 11-7082.
Direcciones Futuras
BAY 11-7082 has shown great promise in various fields of scientific research, and there are many future directions for its use. One potential application is in the development of new anti-inflammatory drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. BAY 11-7082 has also shown potential as an anti-cancer agent, and further studies are needed to investigate its efficacy in various types of cancer. Additionally, BAY 11-7082 may have potential as an anti-viral agent, and further studies are needed to investigate its efficacy against a broader range of viruses. Overall, BAY 11-7082 is a valuable tool for studying the function of NF-κB and its downstream signaling pathways, and its potential applications in various fields of scientific research make it an exciting area of study for future research.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves the reaction of 2-hydroxy-3-tert-butyl-5-methylbenzenesulfonamide with 2-mercaptobenzothiazole in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure BAY 11-7082. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of BAY 11-7082.
Propiedades
Fórmula molecular |
C25H26N2O3S3 |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H26N2O3S3/c1-15-12-17(25(3,4)5)13-23(16(15)2)33(29,30)27-18-10-11-20(28)22(14-18)32-24-26-19-8-6-7-9-21(19)31-24/h6-14,27-28H,1-5H3 |
Clave InChI |
QCDKROPDNLFEOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C |
SMILES canónico |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)

![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)

![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)
![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)